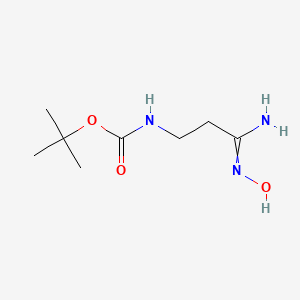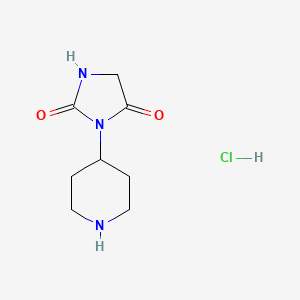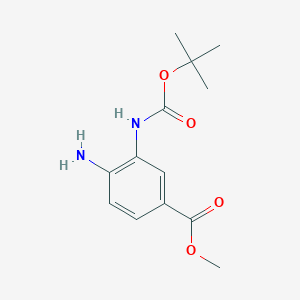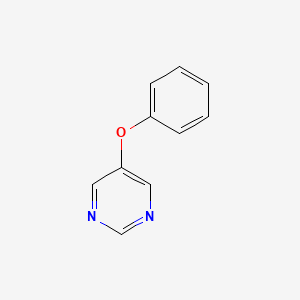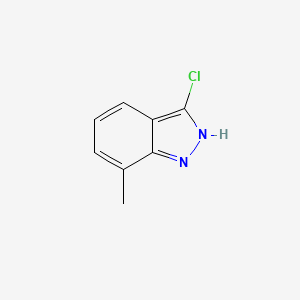![molecular formula C9H14N2O2 B1459105 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90565-74-5](/img/structure/B1459105.png)
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Application : Synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
- Methods : A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione has been developed. The reactions described herein proceed readily, with high yields and no further purification .
- Results : The proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of these compounds .
- Application : In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection .
- Methods : Fragment-based drug designing was used to model the derivatives. Furthermore, DFT simulations were carried out using B3LYP/6-311G** basis set. Docking simulations were performed by using a combination of empirical free energy force field with a Lamarckian genetic algorithm under AutoDock 4.2 .
- Results : The molecular docking and molecular dynamic results revealed that the reported derivatives have a potential to act as antiviral drug against SARS-CoV-2 .
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Computational Chemistry and Drug Design
- Application : The compound has been investigated for its potential as an anticonvulsant drug agent .
- Methods : The synthesis and pharmacological evaluation of molecules as potential anticonvulsant drug agent candidates have been carried out . Known antiepileptic drugs are used as reference while evaluating the anticonvulsant activities of these newly synthesized molecules .
- Results : Many novel molecules with anticonvulsant properties have been added to the literature . It is clear that these new molecules will be effective in the treatment of epilepsy .
- Application : The synthesis, pharmacological evaluation, and molecular modelling study of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives as potential anticonvulsant agents .
- Methods : The newly synthesized compounds were characterized by both analytical and spectral data . The compounds were tested in vivo for the anticonvulsant activity by delaying strychnine-induced seizures .
- Results : The diazaspirononane and 1- (2-naphthyl)-2-bromoethanone showed a high significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital .
Scientific Field: Medicinal Chemistry
Scientific Field: Bioorganic Chemistry
Eigenschaften
IUPAC Name |
9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBUKKLSXENLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC12C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



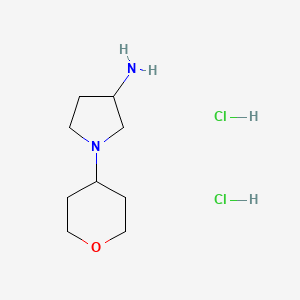
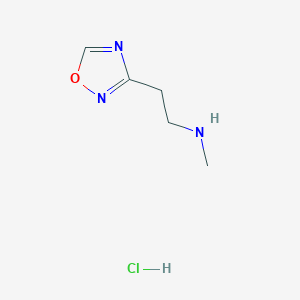
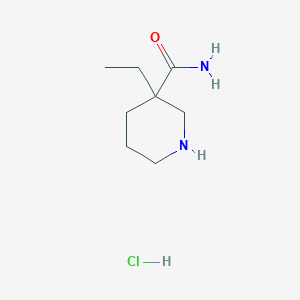
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)


![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
